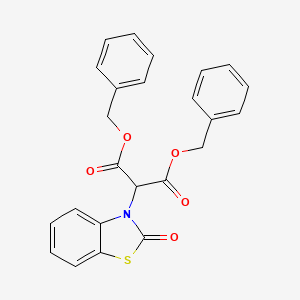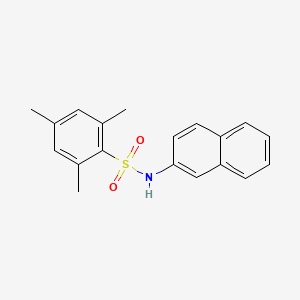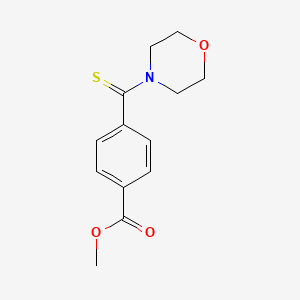
dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate, also known as DBBM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBBM is a derivative of benzothiazole and malonic acid, and its unique chemical structure makes it a promising candidate for various research applications. In
Aplicaciones Científicas De Investigación
Dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been found to have several potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been shown to selectively detect ROS in cells and can be used to study their role in various diseases such as cancer and neurodegenerative disorders.
Another potential application of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and generates ROS, which can selectively kill cancer cells. dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been found to have good photodynamic properties and can be used as a photosensitizer in PDT.
Mecanismo De Acción
The mechanism of action of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is based on its ability to interact with ROS. dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate contains a malonate group that can undergo a Michael addition reaction with ROS, leading to the formation of a stable adduct. This reaction results in a change in the fluorescence properties of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate, allowing for its detection in cells. In addition, dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate can also generate ROS upon exposure to light, making it a promising candidate for PDT.
Biochemical and Physiological Effects:
dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been found to be non-toxic and does not show any significant side effects in vitro or in vivo. In addition, it has been shown to be stable under physiological conditions, making it suitable for use in biological systems. dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been found to selectively detect ROS in cells and can be used to study their role in various physiological processes. Moreover, dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has also been found to have good photodynamic properties, making it a promising candidate for PDT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. Moreover, it is stable under physiological conditions and does not show any significant side effects. dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate can be used as a fluorescent probe for detecting ROS in cells and can also be used as a photosensitizer in PDT.
However, there are also some limitations to the use of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate in lab experiments. One limitation is that it may not be suitable for use in certain biological systems due to its limited solubility in water. In addition, the synthesis of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate requires the use of toxic reagents such as benzyl bromide, which can pose a safety risk in the lab.
Direcciones Futuras
There are several potential future directions for the use of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate in scientific research. One direction is to further explore its use as a fluorescent probe for detecting ROS in cells. This could involve developing new derivatives of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate with improved sensitivity and selectivity for specific types of ROS.
Another direction is to investigate its potential use in other areas of PDT. dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate has been found to have good photodynamic properties, but its use as a photosensitizer has not been extensively studied. Further research could explore its potential for use in other types of cancer or in combination with other therapies.
Finally, there is also potential for the use of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate in other areas of research such as materials science or catalysis. Its unique chemical structure and reactivity make it a promising candidate for various applications beyond its current uses in biological systems.
Conclusion:
In conclusion, dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate is a promising compound with potential applications in various areas of scientific research. Its ability to selectively detect ROS in cells and its good photodynamic properties make it a promising candidate for use in cancer research and therapy. Further research is needed to explore its potential in other areas of scientific research and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate involves the reaction between 2-aminobenzothiazole and ethyl malonate in the presence of a base such as sodium ethoxide. The resulting product is then treated with benzyl bromide to obtain dibenzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)malonate. The overall synthesis method is relatively simple and yields a high purity product.
Propiedades
IUPAC Name |
dibenzyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c26-22(29-15-17-9-3-1-4-10-17)21(23(27)30-16-18-11-5-2-6-12-18)25-19-13-7-8-14-20(19)31-24(25)28/h1-14,21H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZLUFZGXBJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)

![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)


![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)
